(2-fluorophenyl)(phenyl)methylamine
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Overview
Description
Alpha-(2-Fluorophenyl)benzenemethanamine is an organic compound with the molecular formula C13H12FN It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)(phenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with benzylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with efficient stirring and heating systems to ensure uniform mixing and temperature control. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Fluorophenyl)benzenemethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or halides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Alpha-(2-Fluorophenyl)benzenemethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-fluorophenyl)(phenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzylamine: Similar structure but lacks the additional phenyl ring.
4-Fluorobenzylamine: Fluorine atom positioned differently on the phenyl ring.
Benzylamine: Lacks the fluorine atom, resulting in different chemical properties.
Uniqueness
Alpha-(2-Fluorophenyl)benzenemethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12FN |
---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
(2-fluorophenyl)-phenylmethanamine |
InChI |
InChI=1S/C13H12FN/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,15H2 |
InChI Key |
MSFUBUYLKQNVJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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